molecular formula C13H21N3O2S B2923520 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide CAS No. 893927-46-3

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide

Cat. No. B2923520
CAS RN: 893927-46-3
M. Wt: 283.39
InChI Key: PAUIFHJGGWGHML-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is fused with a thiophene ring, another type of aromatic heterocycle .


Molecular Structure Analysis

The compound contains a pyrazole ring fused with a thiophene ring, which suggests it may have interesting electronic properties. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. The tert-butyl group could make the compound more hydrophobic, while the heterocycles could contribute to its electronic properties .

Scientific Research Applications

Hydrogen Bonding Patterns

Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have elucidated the importance of hydrogen-bonding patterns in the structural formation of these compounds. These patterns contribute to the arrangement of molecules into chains and sheets, facilitated by a combination of C-H...O and C-H...π(arene) hydrogen bonds. Such structural insights are critical for understanding the molecular interactions and designing compounds with desired properties and functionalities (López et al., 2010).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases the application of this chemical framework in drug synthesis, particularly in the production of antimalarial drugs. This process, optimized through the use of various acyl donors and parameters, underscores the compound's role in facilitating selective and efficient chemical transformations, contributing to the development of pharmaceuticals (Magadum & Yadav, 2018).

Novel Pyrazolo[5,1-c][1,2,4]triazines Synthesis

Research into the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines has led to the development of new methods for creating these compounds, which are of interest due to their potential applications in medicinal chemistry and as functional materials. The ability to produce novel derivatives with varying halogen substituents opens up possibilities for exploring new pharmacological activities and material properties (Ivanov et al., 2017).

Cyclization of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides

The reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides leading to the formation of new compounds through heterocyclization highlight the compound's utility in organic synthesis. These reactions produce a diverse array of heterocyclic compounds, demonstrating the versatility and potential applications of these chemical transformations in creating pharmacologically relevant molecules (Chigorina et al., 2019).

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives in the formation of Co(II) and Cu(II) coordination complexes emphasizes the structural and functional relevance of such compounds in inorganic chemistry and biochemistry. These complexes exhibit significant antioxidant activity, showcasing the potential of these compounds in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Compounds with similar structures are often studied for their potential uses in organic electronics, pharmaceuticals, and materials science .

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-5-18-6-11(17)14-12-9-7-19-8-10(9)15-16(12)13(2,3)4/h5-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUIFHJGGWGHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide

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